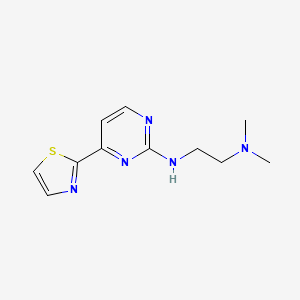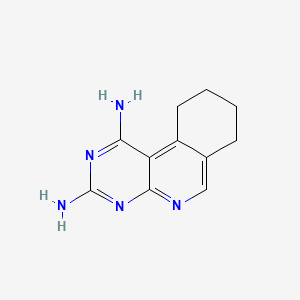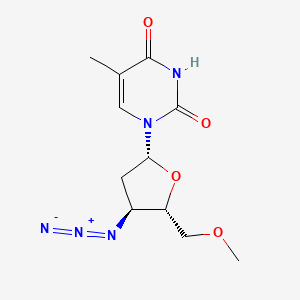
3'-Azido-5'-O-methyl-3'-deoxythymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-5’-O-methyl-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with modifications that confer unique properties. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-5’-O-methyl-3’-deoxythymidine typically involves multiple steps:
Starting Material: The synthesis begins with thymidine.
Azidation: The 3’-hydroxyl group of thymidine is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Methylation: The 5’-hydroxyl group is methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of 3’-Azido-5’-O-methyl-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the azidation and methylation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: 3’-Azido-5’-O-methyl-3’-deoxythymidine can undergo oxidation reactions, typically affecting the azido group.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Reduction: The major product is 3’-amino-5’-O-methyl-3’-deoxythymidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3’-Azido-5’-O-methyl-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown activity against certain viruses by inhibiting reverse transcriptase, an enzyme crucial for viral replication.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of 3’-Azido-5’-O-methyl-3’-deoxythymidine involves:
Inhibition of DNA Synthesis: The compound is incorporated into the growing DNA strand during replication, leading to chain termination.
Molecular Targets: The primary target is the viral reverse transcriptase enzyme, which is essential for the replication of retroviruses.
Pathways Involved: The compound interferes with the normal function of nucleic acids, disrupting the replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV/AIDS.
5’-O-methyl-3’-deoxythymidine: Similar structure but lacks the azido group, resulting in different biological activity.
3’-Amino-5’-O-methyl-3’-deoxythymidine: A reduction product of 3’-Azido-5’-O-methyl-3’-deoxythymidine.
Uniqueness: 3’-Azido-5’-O-methyl-3’-deoxythymidine is unique due to the presence of both the azido and methyl groups, which confer distinct chemical and biological properties. Its dual modifications make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
121456-54-0 |
|---|---|
Molekularformel |
C11H15N5O4 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-4-azido-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O4/c1-6-4-16(11(18)13-10(6)17)9-3-7(14-15-12)8(20-9)5-19-2/h4,7-9H,3,5H2,1-2H3,(H,13,17,18)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
GFZQAQHNKSAIDN-DJLDLDEBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





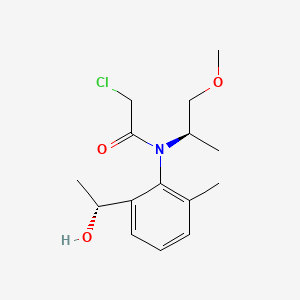

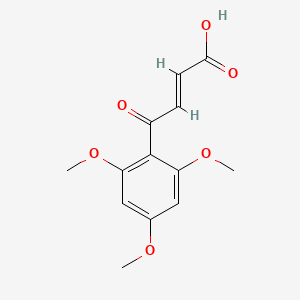
![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)

![2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12794668.png)
